10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone
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Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dibenzoazepine core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as a non-competitive antagonist of certain receptors, such as the 5-HT3A receptor. This interaction can modulate neurotransmitter release and influence various physiological processes . Additionally, the compound’s nitrophenyl group can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the nitrophenyl group but shares the dibenzoazepine core.
4-Nitrobenzoyl Chloride: Contains the nitrophenyl group but lacks the dibenzoazepine core.
Iminodibenzyl: Another dibenzoazepine derivative with different substituents.
Uniqueness
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone is unique due to the combination of the dibenzoazepine core and the nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C21H16N2O3/c24-21(17-11-13-18(14-12-17)23(25)26)22-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)22/h1-8,11-14H,9-10H2 |
InChI Key |
QKYKXKAMPIBNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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